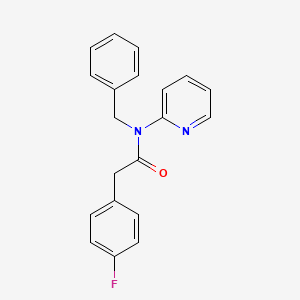

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide

Description

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide is a fluorinated acetamide derivative featuring a benzyl group, a pyridine ring, and a 4-fluorophenyl substituent. Acetamide derivatives are widely studied for their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds, with substituents on the aromatic rings and nitrogen atoms critically influencing their biological activity .

Properties

IUPAC Name |

N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O/c21-18-11-9-16(10-12-18)14-20(24)23(19-8-4-5-13-22-19)15-17-6-2-1-3-7-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIFSFIPQNUNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Acetamide Backbone: The initial step involves the reaction of 2-bromoacetophenone with pyridine to form 2-(pyridin-2-yl)acetophenone.

Introduction of the Fluorophenyl Group: The next step is the nucleophilic substitution reaction where 4-fluoroaniline is reacted with 2-(pyridin-2-yl)acetophenone to introduce the fluorophenyl group.

Benzylation: Finally, the benzyl group is introduced through a benzylation reaction using benzyl chloride and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

1.1 Organic Synthesis

- Building Block: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds with desired properties.

1.2 Reaction Pathways

- Synthesis Methods: The synthesis typically involves multi-step processes:

- Formation of the acetamide backbone from 2-bromoacetophenone and pyridine.

- Introduction of the fluorophenyl group via nucleophilic substitution with 4-fluoroaniline.

- Benzylation using benzyl chloride and a base like sodium hydride.

1.3 Chemical Reactivity

- Reactions: The compound can undergo oxidation, reduction, and substitution reactions:

- Oxidation: Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction: With lithium aluminum hydride to yield amines or alcohols.

- Substitution: Leading to various derivatives depending on the substituents introduced.

2.1 Medicinal Chemistry

- Antimicrobial and Anticancer Properties: Research indicates that N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide exhibits potential biological activity, making it a candidate for drug development targeting microbial infections and cancer cells.

2.2 Mechanism of Action

- The compound may interact with specific molecular targets, modulating enzyme activities or receptor functions. For instance, it could act as an enzyme inhibitor by binding to the active site or function as an agonist/antagonist at receptor sites.

Structure-Activity Relationship (SAR)

3.1 Comparative Analysis

The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to similar compounds:

| Compound | Key Substituent | Biological Activity |

|---|---|---|

| N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | Chlorine | Moderate antibacterial activity |

| N-benzyl-2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide | Methyl | Lower anticancer efficacy |

The fluorine atom's unique properties contribute to improved performance as a drug candidate.

Industrial Applications

4.1 Material Science

- The compound is also utilized in developing advanced materials such as polymers and coatings due to its chemical stability and reactivity profiles.

Case Studies and Research Findings

5.1 Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

5.2 Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, revealing its effectiveness against specific bacterial strains, suggesting further exploration for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Kinase Inhibition

KX2-391 (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)

- Structure: Contains a morpholinoethoxy-substituted phenyl-pyridine core instead of the 4-fluorophenyl group.

- Activity : A potent Src kinase inhibitor (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells). Replacing pyridine with thiazole (e.g., compound 8a ) reduced activity (GI₅₀ = 2.30 µM), while a 4-fluorobenzyl thiazole derivative (8b ) showed 64–71% inhibition of cancer cell proliferation at 50 µM .

- Key Insight: The pyridine ring and electron-rich substituents (e.g., morpholinoethoxy) enhance kinase binding, whereas fluorinated benzyl groups improve cell permeability .

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structure : Replaces the benzyl group with a thiazole ring.

- The 4-fluorophenyl group likely enhances hydrophobic interactions with enzyme pockets .

- Key Insight : Thiazole rings may improve selectivity for bacterial targets over mammalian kinases .

D075-0014 (N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide)

Anticancer Activity and SAR

- Fluorophenyl vs. Chlorophenyl: Fluorine’s small size and high electronegativity enhance membrane permeability and metabolic stability. For example, the 4-fluorobenzyl derivative 8b () outperformed non-fluorinated analogs in cell proliferation assays .

- Pyridine vs. Thiazole : Pyridine-containing compounds (e.g., KX2-391) generally exhibit stronger kinase inhibition than thiazole analogs, likely due to better π-π stacking with kinase domains .

Physicochemical Properties

- LogP and Solubility :

Data Tables

Table 2: Key Substituent Effects on Activity

Biological Activity

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Acetamide Backbone : The reaction of 2-bromoacetophenone with pyridine produces 2-(pyridin-2-yl)acetophenone.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction occurs between 4-fluoroaniline and 2-(pyridin-2-yl)acetophenone.

- Benzylation : The final step involves benzylation using benzyl chloride and a base such as sodium hydride.

This synthetic pathway allows for the precise construction of the compound while enabling modifications to enhance its biological activity.

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, it showed activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have indicated potential anticancer properties. For instance, the compound was evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer). Results showed that it inhibited cell proliferation significantly, with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 40 |

The mechanism appears to involve apoptosis induction, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity by binding to active sites or affecting receptor functions, potentially acting as an agonist or antagonist depending on the biological context .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, which are crucial for improving biological activity. Comparisons with similar compounds reveal that variations in substituents can significantly affect potency and selectivity.

| Compound | Key Substituent | Biological Activity |

|---|---|---|

| N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | Chlorine | Moderate antibacterial activity |

| N-benzyl-2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide | Methyl | Lower anticancer efficacy |

The fluorine atom's unique properties contribute to the enhanced performance of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Alkylation of the pyridine nitrogen with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling of the fluorophenylacetate moiety via a thioether or amide bond formation, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., acetonitrile) to suppress side reactions .

- Purification via column chromatography or recrystallization to isolate the final product. Optimizing solvent polarity and reaction time (6–24 hours) is critical for yields exceeding 70% .

Q. How is the structural integrity of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide validated in synthetic workflows?

- Methodological Answer : Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 365.14 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ confirm the acetamide C=O stretch .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR) for N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Dynamic equilibria : Rotamers or tautomers may cause splitting. Use variable-temperature NMR to stabilize conformers .

- Impurity interference : Re-run purification (e.g., preparative HPLC) and compare with computational predictions (DFT-based NMR simulations) .

- Isotopic effects : Fluorine (¹⁹F) coupling in NMR may split signals; confirm via 2D NMR (e.g., HSQC) .

Q. What strategies optimize the regioselectivity of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide in electrophilic substitution reactions?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : The pyridine nitrogen directs electrophiles to the para position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for meta substitution on the fluorophenyl ring .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .

Q. How can researchers design in vitro assays to evaluate the biological activity of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide against kinase targets?

- Methodological Answer :

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) using docking studies (AutoDock Vina) .

- Assay conditions : Use fluorescence-based ADP-Glo™ assays with 1–10 µM compound concentrations and controls (staurosporine as inhibitor) .

- Data validation : Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate force fields : Adjust parameters in molecular dynamics (MD) simulations to better match experimental conditions (e.g., solvation models) .

- Check stereochemistry : Ensure synthetic routes produce the correct enantiomer; use chiral HPLC or X-ray crystallography .

- Validate target engagement : Perform competitive binding assays with known inhibitors to confirm on-target effects .

Q. What experimental approaches mitigate degradation of N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide in aqueous buffers during bioassays?

- Methodological Answer :

- Stabilization : Use non-aqueous solvents (e.g., DMSO stock solutions) or add antioxidants (e.g., 0.1% BHT) .

- pH control : Maintain pH 7.4 with phosphate buffers to prevent hydrolysis of the acetamide group .

- Storage : Store at –80°C under argon to limit oxidative degradation .

Structural and Mechanistic Probes

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the metabolic pathways of this compound in hepatocyte models?

- Methodological Answer :

- Synthesis of labeled analogs : Incorporate ¹⁸O into the acetamide carbonyl via H₂¹⁸O hydrolysis under acidic conditions .

- LC-MS/MS analysis : Track isotopic patterns in metabolites (e.g., hydroxylated derivatives) using MRM transitions .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.